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Compound of Interest

3-(4-
Compound Name: _ o
(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733

Technical Guide: 3-(4-
(trifluoromethyl)phenoxy)azetidine

CAS Number: 76263-21-3[1]

Introduction

This technical guide provides a comprehensive overview of 3-(4-
(trifluoromethyl)phenoxy)azetidine, a heterocyclic compound of interest to researchers and
professionals in the fields of medicinal chemistry and drug development. Azetidine moieties are
recognized as valuable scaffolds in the design of novel therapeutic agents due to their unique
conformational properties and ability to introduce desirable physicochemical characteristics into
molecules. The incorporation of a trifluoromethylphenoxy group suggests potential applications
in modulating biological targets where such substitutions are known to enhance activity and
metabolic stability. This document outlines the key chemical properties, a plausible synthetic
route, and a hypothesized mechanism of action for this compound, supported by experimental
protocols for its investigation.

Physicochemical Properties

Quantitative data for 3-(4-(trifluoromethyl)phenoxy)azetidine is not extensively available in
public literature. The following table summarizes key physicochemical properties, with some
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data points derived from the closely related isomer, 3-(2-(trifluoromethyl)phenoxy)azetidine, for

comparative purposes.

Property Value Source

CAS Number 76263-21-3 [1]

Molecular Formula C10H10F3NO [1]

Molecular Weight 217.19 g/mol [1]

Boiling Point 257 °C [1]

Density 1.277 g/cm3 [1]

Flash Point 109 °C [1]

XLogP3 2.2 [2] (for 2-isomer)
Hydrogen Bond Donor Count 1 [2] (for 2-isomer)
Hydrogen Bond Acceptor )

Count 2 [2] (for 2-isomer)
Rotatable Bond Count 2 [2] (for 2-isomer)

Synthesis

A plausible and commonly employed method for the synthesis of 3-phenoxyazetidine

derivatives involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine

with the corresponding phenol.

Proposed Synthetic Pathway

The synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine can be achieved in a two-step

process starting from 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by

deprotection of the azetidine nitrogen.
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Caption: Proposed two-step synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.

Experimental Protocol: Synthesis of 1-Boc-3-(4-
(trifluoromethyl)phenoxy)azetidine

e To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at O
°C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil)
portion-wise.

¢ Allow the reaction mixture to stir at 0 °C for 30 minutes.

e Add a solution of 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.
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e The reaction mixture is then allowed to warm to room temperature and stirred for 12-18
hours.

e Upon completion (monitored by TLC), the reaction is carefully quenched with water.
e The aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-3-
(4-(trifluoromethyl)phenoxy)azetidine.

Experimental Protocol: Deprotection

e Dissolve 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in dichloromethane
(DCM).

e Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCI in dioxane (4M, excess) dropwise
at 0 °C.

e The reaction mixture is stirred at room temperature for 2-4 hours.
e The solvent and excess acid are removed under reduced pressure.

e The residue is triturated with diethyl ether to afford the desired 3-(4-
(trifluoromethyl)phenoxy)azetidine salt.

o For the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH
or NaHCOs) and extracted with an organic solvent.

Hypothesized Biological Activity and Mechanism of
Action

While no specific biological data for 3-(4-(trifluoromethyl)phenoxy)azetidine has been found,
its structural similarity to known monoamine reuptake inhibitors suggests a potential role as a
modulator of monoaminergic neurotransmission[3]. The phenoxyazetidine scaffold is a known
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pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter
(NET), and dopamine transporter (DAT)[3].

Proposed Signaling Pathway

The hypothesized mechanism of action involves the inhibition of presynaptic monoamine
transporters, leading to an increase in the synaptic concentration of neurotransmitters like
serotonin, norepinephrine, and/or dopamine.
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Caption: Hypothesized mechanism of action at the synapse.

Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action, the following experimental protocols are
proposed.

In Vitro Transporter Binding Assays
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This experiment aims to determine the binding affinity of 3-(4-
(trifluoromethyl)phenoxy)azetidine to SERT, NET, and DAT.

e Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT.

» Radioligand Binding: Incubate cell membranes with a specific radioligand for each
transporter (e.g., [*H]citalopram for SERT, [3H]nisoxetine for NET, [BH]WIN 35,428 for DAT) in
the presence of varying concentrations of the test compound.

o Detection: Separate bound and free radioligand by rapid filtration. Measure the radioactivity
of the filters using liquid scintillation counting.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific radioligand binding (ICso). Calculate the equilibrium dissociation constant (Ki) using
the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This experiment measures the functional inhibition of monoamine reuptake by the test
compound.

e Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents
(e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

o Uptake Assay: Pre-incubate synaptosomes with varying concentrations of 3-(4-
(trifluoromethyl)phenoxy)azetidine. Initiate uptake by adding a radiolabeled monoamine
(e.g., [*H]dopamine, [3H]serotonin, or [*H]norepinephrine).

e Termination and Detection: Stop the uptake by rapid filtration and washing with ice-cold
buffer. Measure the radioactivity accumulated in the synaptosomes.

» Data Analysis: Calculate the ICso value for the inhibition of uptake for each monoamine.

Experimental Workflow Diagram
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Caption: Workflow for the biological evaluation of the target compound.

Conclusion

3-(4-(trifluoromethyl)phenoxy)azetidine represents a molecule with significant potential for
further investigation in the field of drug discovery. While specific experimental data for this
compound is limited, this guide provides a solid foundation for its synthesis and biological
characterization based on established chemical principles and the known pharmacology of
structurally related compounds. The proposed experimental protocols offer a clear path to
elucidating its mechanism of action and potential therapeutic utility. Further research is
warranted to fully explore the pharmacological profile of this promising azetidine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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